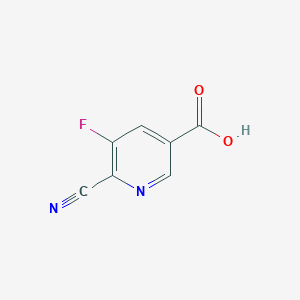

6-Cyano-5-fluoronicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-シアノ-5-フルオロニコチン酸は、分子式C7H3FN2O2、分子量166.11 g/molの化学化合物です 。ニコチン酸の誘導体であり、ピリジン環の6位にシアノ基、5位にフッ素原子を有しています。

2. 製法

合成経路と反応条件

6-シアノ-5-フルオロニコチン酸の合成には、2,6-ジクロロ-5-フルオロニコチン酸を出発物質として用いる方法が一般的です。塩素原子が選択的に除去され、得られた中間体はアルカリ性物質の存在下で加水分解されて6-シアノ-5-フルオロニコチン酸が生成されます 。 別の方法として、2,5-ジブロモピリジンを用いる方法があり、これはグリニャール反応とそれに続くフッ素化によって目的の化合物を生成します 。

工業的生産方法

6-シアノ-5-フルオロニコチン酸の工業的生産方法では、通常、前述の合成経路を用いた大規模合成が行われます。プロセスは、収率と純度を高くするために最適化されており、温度、圧力、触媒の使用など、反応条件を注意深く制御しています。

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Cyano-5-fluoronicotinic acid involves the use of 2,6-dichloro-5-fluoronicotinic acid as a starting material. The chlorine atoms are selectively removed, and the resulting intermediate is hydrolyzed in the presence of an alkaline substance to yield this compound . Another method involves the use of 2,5-dibromopyridine, which undergoes a Grignard reaction followed by fluoridation to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

化学反応の分析

反応の種類

6-シアノ-5-フルオロニコチン酸は、以下の化学反応を含むさまざまな種類の化学反応を起こします。

置換反応: 適切な条件下で、フッ素原子を他の官能基に置換することができます。

加水分解: シアノ基を加水分解してカルボン酸を生成することができます。

カップリング反応: 鈴木・宮浦カップリング反応に参加して炭素-炭素結合を形成することができます.

一般的な試薬と条件

置換反応: 求核剤(アミン、チオールなど)などの試薬が一般的に使用されます。

加水分解: シアノ基を加水分解するために、酸性または塩基性条件が用いられます。

カップリング反応: 鈴木・宮浦カップリング反応には、パラジウム触媒とボロン酸が使用されます.

主要な生成物

置換反応: 生成物には、フッ素原子を置換したさまざまな官能基を持つ誘導体が含まれます。

加水分解: 主な生成物は6-カルボキシ-5-フルオロニコチン酸です。

カップリング反応: 生成物は一般的に、炭素-炭素結合形成によって形成されるビアリール化合物です。

科学的研究の応用

6-シアノ-5-フルオロニコチン酸は、科学研究でいくつかの用途があります。

化学: 配位化合物や金属有機構造体など、より複雑な分子の合成のためのビルディングブロックとして使用されます.

生物学: その誘導体は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。

医学: 医薬品の中間体としての可能性を探るための研究が進められています。

作用機序

6-シアノ-5-フルオロニコチン酸の作用機序は、特定の用途によって異なります。配位化学では、リガンドとして作用し、金属イオンと配位して複雑な構造を形成します。 シアノ基とフッ素基は、化合物の電子特性に影響を与え、その反応性と他の分子との相互作用に影響を与えます .

類似化合物との比較

類似化合物

5-シアノ-6-フルオロニコチン酸: 構造は似ていますが、シアノ基とフッ素基の位置が逆になっています.

5-フルオロニコチン酸: シアノ基がありません。そのため、特定の反応では汎用性が低くなります.

6-フルオロニコチン酸:

独自性

6-シアノ-5-フルオロニコチン酸は、シアノ基とフッ素基の両方を持つことで、独特の電子特性と反応性を持ちます。このため、特定の特性を持つ複雑な分子や材料の合成のための貴重なビルディングブロックとなっています。

生物活性

6-Cyano-5-fluoronicotinic acid (C7H3FN2O2) is a heterocyclic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and its applications in scientific research.

- Molecular Formula : C7H3FN2O2

- Molecular Weight : 166.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and proteins involved in critical cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.

- Protein Interactions : It modulates protein-protein interactions, which can influence signaling pathways and gene expression.

- Receptor Binding : Potential interactions with receptors involved in various physiological responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial Activity | Exhibits potential antimicrobial properties, making it a candidate for antibiotic development. |

| Antitumor Effects | Preliminary studies suggest it may inhibit tumor growth by affecting cancer cell signaling pathways. |

| Neuroprotective Effects | Some studies indicate it may protect neuronal cells from oxidative stress. |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, revealing insights into its potential therapeutic applications.

-

Antitumor Activity Study :

- A study evaluated the compound's effect on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .

- Neuroprotective Study :

- Antimicrobial Efficacy Assessment :

Safety and Toxicity

While the compound shows promise for various applications, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a moderate safety profile but requires further investigation to establish safe dosage levels for therapeutic use.

特性

分子式 |

C7H3FN2O2 |

|---|---|

分子量 |

166.11 g/mol |

IUPAC名 |

6-cyano-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3FN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |

InChIキー |

JXJKHFHVRKJPOW-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=NC(=C1F)C#N)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。